molecular formula C13H18N2 B102714 Dicarbine CAS No. 17411-19-7

Dicarbine

Cat. No. B102714
CAS RN: 17411-19-7
M. Wt: 202.3 g/mol
InChI Key: CYJQCYXRNNCURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicarbine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of pyridine and belongs to the class of nitrogen-containing heterocycles.

Scientific Research Applications

Organic Synthesis

Dicarbine, as a type of carbene, is a highly reactive intermediate in organic synthesis . These divalent carbon species are generally transient in nature and cannot be isolated . However, they can form stable metal complexes .

Synthesis of Complex Natural Products

The development of N-heterocyclic carbene (NHC) and other stable carbene led to the application of these carbon (II) donor ligands in the synthesis of complex natural products .

Transition Metal Catalysis

Carbenes, including dicarbine, have found significant use in transition metal catalysis . They are used as ligands and can help in the synthesis of complex natural products .

Organo-Catalysis

Dicarbine and other carbenes have found applications in organo-catalysis . They can act as catalysts in various organic reactions, enhancing the rate and selectivity of these reactions .

Photocatalysts in CO2 Reduction

Carbenes, including dicarbine, play an active role as photocatalysts in the reduction of CO2 . This is particularly important in the context of climate change and efforts to reduce greenhouse gas emissions .

Development of Luminescent Transition Metal Complexes

Carbenes have a role in the development of luminescent NHC transition metal complexes . They can help in tuning the emission properties of these complexes, which have applications in various fields .

Homogeneous Catalysis

N-heterocyclic carbenes (NHCs), a type of carbene that includes dicarbine, have emerged as tremendously valuable ligands in homogeneous catalysis . They allow for kinetic stabilization of metals and intermediates at unusual oxidation states .

Fine-Tuning of Reactivity at the Metal Center

The well-defined topology of NHC ligands, including dicarbine, has found widespread application in fine-tuning of reactivity at the metal center . This allows for precise control over the catalytic activity of the metal center .

Mechanism of Action

Target of Action

Dicarbine, also known as Dacarbazine, primarily targets the DNA in cancer cells . It is an antineoplastic agent used in the treatment of malignant melanoma and Hodgkin’s disease .

Mode of Action

Dicarbine is an alkylating agent that works by causing methylation, modification, and cross-linking of DNA, thereby inhibiting DNA, RNA, and protein synthesis . It is converted to its active form, monomethyl triazeno imidazole carboxamide (MTIC), in the liver . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, leading to DNA double-strand breaks and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Dicarbine is DNA replication. By causing methylation and cross-linking of DNA, Dicarbine disrupts the normal process of DNA replication, leading to DNA damage and cell death . This action is particularly effective against rapidly dividing cells, such as cancer cells.

Pharmacokinetics

The pharmacokinetics of Dicarbine involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Dicarbine is distributed throughout the body, with localization likely in the liver . It is extensively metabolized in the liver to its active form, MTIC . The elimination half-life of Dicarbine is biphasic, with an initial half-life of 19 minutes and a terminal half-life of 5 hours . Approximately 40% of Dicarbine is excreted unchanged in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dicarbine. For instance, temperature and humidity can affect the stability of the drug, potentially impacting its efficacy . Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence how the drug is metabolized and excreted, thereby affecting its action . Understanding these factors can help in optimizing the use of Dicarbine for individual patients.

properties

IUPAC Name

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQCYXRNNCURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33162-17-3 (di-hydrochloride)
Record name Dicarbine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046193
Record name Dicarbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicarbine

CAS RN

17411-19-7
Record name Dicarbine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicarbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17411-19-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICARBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicarbine
Reactant of Route 2
Reactant of Route 2
Dicarbine
Reactant of Route 3
Dicarbine
Reactant of Route 4
Dicarbine
Reactant of Route 5
Dicarbine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.